molecular formula C21H23F5O3S B1304882 2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate CAS No. 886361-20-2

2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate

Cat. No.: B1304882
CAS No.: 886361-20-2
M. Wt: 450.5 g/mol
InChI Key: WIIABLQTWRDMEW-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate is a chemical compound with the molecular formula C21H23F5O3S and a molecular weight of 450.46 g/mol . This compound is known for its unique structure, which includes a pentafluorophenyl group and a triisopropylbenzenesulfonate group. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate typically involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with pentafluorophenol. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an amide derivative .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate group more susceptible to nucleophilic attack . This property is exploited in various synthetic applications, where the compound serves as a key intermediate in the formation of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate is unique due to the presence of both the pentafluorophenyl and triisopropylbenzenesulfonate groups. This combination imparts distinct chemical properties, such as increased electrophilicity and steric hindrance, which are not observed in simpler analogs .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2,4,6-tri(propan-2-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F5O3S/c1-9(2)12-7-13(10(3)4)21(14(8-12)11(5)6)30(27,28)29-20-18(25)16(23)15(22)17(24)19(20)26/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIABLQTWRDMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157041
Record name 2,3,4,5,6-Pentafluorophenyl 2,4,6-tris(1-methylethyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-20-2
Record name 2,3,4,5,6-Pentafluorophenyl 2,4,6-tris(1-methylethyl)benzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 2,4,6-tris(1-methylethyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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